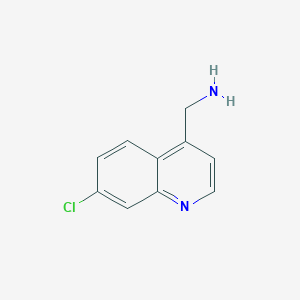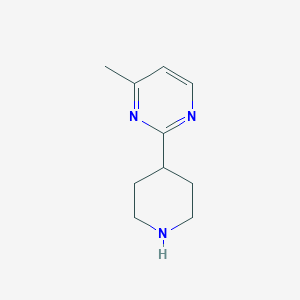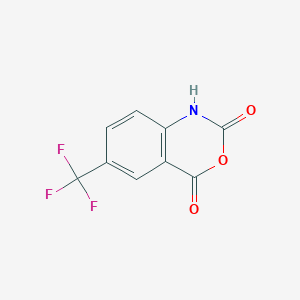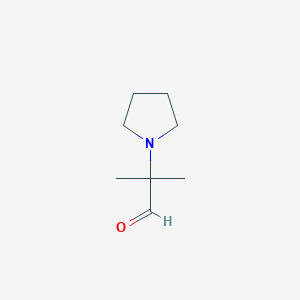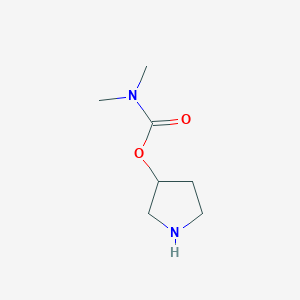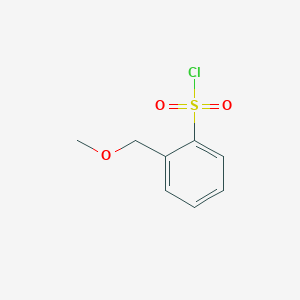
2-(Methoxymethyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
2-(Methoxymethyl)benzene-1-sulfonyl chloride (MBSCl) is a sulfonyl chloride compound that has become increasingly popular in the scientific research community due to its wide range of applications. It is an important reagent in organic synthesis and can be used to synthesize a variety of compounds. MBSCl has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it has been used for the synthesis of polymers and materials.
Applications De Recherche Scientifique
Application in Friedel-Crafts Sulfonylation
- Enhanced Reactivity in Ionic Liquids: 2-(Methoxymethyl)benzene-1-sulfonyl chloride has been employed in Friedel-Crafts sulfonylation reactions in unconventional media like 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This medium acts both as a reaction medium and as a Lewis acid catalyst. The reactivity of benzene and substituted benzenes is notably enhanced in this setting, yielding almost quantitative yields of diaryl sulfones under ambient conditions. This signifies its pivotal role in optimizing sulfonylation reactions (Nara, Harjani, & Salunkhe, 2001).
Application in Chemical Synthesis and Characterization
- Synthesis and Characterization of Sulfonamide Compounds: this compound is used in synthesizing sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, characterized by various techniques like FTIR, NMR, and XRD. Computational studies, including Density Functional Theory (DFT), are utilized to analyze the molecular geometry and vibrational frequencies, affirming its significance in complex chemical syntheses and computational chemistry (Sarojini et al., 2012).
Application in DNA Interaction Studies
- Copper(II) Complexes with Sulfonamide Ligands: It's involved in the formation of sulfonamide ligands for copper(II) complexes, which are studied for their potential in interacting with DNA. These complexes have shown capabilities as artificial chemical nucleases, indicating their potential in biological and medicinal research (Macías et al., 2007).
Application in Carbonic Anhydrase Inhibition
- Use in Antiglaucoma Drugs: Perfluoroalkyl/arylsulfonyl chlorides, including this compound, are used in synthesizing derivatives that show strong affinities toward carbonic anhydrase isozymes. These derivatives are potential candidates for novel antiglaucoma drugs, highlighting their importance in therapeutic applications (Scozzafava et al., 2000).
Application in Anticancer and Antioxidant Studies
- Anticancer and Antioxidant Effects: The compound has been used in synthesizing benzene sulfonamide derivatives studied as potential anticancer agents against breast carcinoma cell lines, exhibiting notable anticancer and antioxidant effects. This signifies its application in the development of new therapeutic agents (Mohamed et al., 2022).
Mécanisme D'action
Target of Action
This compound is a type of sulfonyl chloride, which are typically used as reagents in organic synthesis. They are known to react with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form sulfonate esters, sulfonamides, and sulfonyl chlorides, respectively.
Mode of Action
The mode of action of 2-(Methoxymethyl)benzene-1-sulfonyl chloride is likely through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack. This allows them to form various types of bonds with different functional groups, leading to the formation of new compounds.
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, temperature, and solvent conditions . .
Analyse Biochimique
Biochemical Properties
2-(Methoxymethyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of key signaling proteins can disrupt normal cellular communication, leading to altered cell behavior. Additionally, changes in gene expression induced by this compound can impact cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at low temperatures (around 4°C), but it can degrade over time, especially under conditions of high humidity or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes . For example, the sulfonylation of metabolic enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The distribution of this compound within tissues can also impact its effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the presence of specific targeting sequences can direct this compound to the nucleus, where it can modify nuclear proteins and influence gene expression.
Propriétés
IUPAC Name |
2-(methoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQLGKYFSJFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)
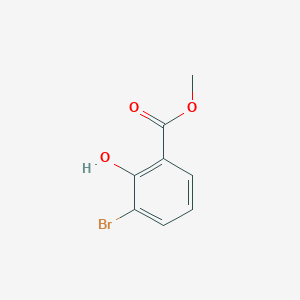
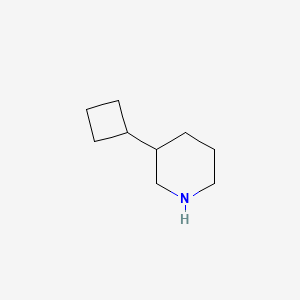
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
